molecular formula C9H16INO4 B558605 Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate CAS No. 93267-04-0

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Cat. No.: B558605
CAS No.: 93267-04-0
M. Wt: 329.13 g/mol
InChI Key: UGZBFCCHLUWCQI-LURJTMIESA-N
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Description

Boc-β-iodo-Ala-OMe (tert-butoxycarbonyl-β-iodo-alanine methyl ester) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Key properties include:

  • CAS No.: 93267-04-0
  • Molecular Formula: C₉H₁₆INO₄
  • Molecular Weight: 329.13 g/mol
  • Physical Properties: Melting point 50–52°C, density 1.551 g/cm³ (predicted), solubility in methanol, and storage at 2–8°C .
  • Synthetic Utility: The β-iodo substituent acts as a versatile handle for cross-coupling reactions (e.g., Suzuki or Heck reactions), enabling site-specific modifications in peptides .

Properties

IUPAC Name

methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZBFCCHLUWCQI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CI)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CI)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447838
Record name Methyl N-(tert-butoxycarbonyl)-3-iodo-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93267-04-0
Record name Methyl N-(tert-butoxycarbonyl)-3-iodo-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-L-alanine methyl ester, N-BOC protected
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Preparation Methods

Retrosynthetic Analysis

The synthesis of Boc-β-iodo-Ala-OMe can be deconstructed into three key steps:

  • Amino Group Protection : Introduction of the Boc group to the α-amino group of alanine.

  • β-Iodination : Incorporation of iodine at the β-carbon of the alanine backbone.

  • Carboxylic Acid Esterification : Conversion of the carboxylic acid to a methyl ester.

The order of these steps depends on the reactivity of intermediates and compatibility of functional groups. For instance, iodination may precede esterification to avoid side reactions involving the methoxy group.

Protection of the α-Amino Group

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A typical protocol involves:

  • Dissolving L-alanine in a mixture of water and dioxane.

  • Adding Boc anhydride and adjusting the pH to 8–9 with sodium hydroxide.

  • Stirring at room temperature for 12–24 hours to yield Boc-alanine.

Key Consideration : The Boc group’s stability under subsequent iodination conditions must be ensured to prevent premature deprotection.

Iodination Methodologies for β-Carbon Functionalization

Direct Electrophilic Iodination

Electrophilic iodination reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) can introduce iodine at the β-carbon. For example:

  • Reagents : NIS, Lewis acid catalyst (e.g., BF3·OEt2).

  • Conditions : Anhydrous dichloromethane, 0°C to room temperature.

  • Mechanism : Electrophilic attack on the β-carbon, facilitated by the electron-donating Boc group.

Challenges : Regioselectivity and over-iodination must be controlled through stoichiometric adjustments.

Halogen Exchange via Finkelstein Reaction

If a β-bromo or β-chloro precursor is available, iodide displacement can be achieved using sodium iodide (NaI) in acetone or dimethylformamide (DMF):

Boc-β-X-Ala-OMe+NaIBoc-β-I-Ala-OMe+NaX(X=Br, Cl)\text{Boc-β-X-Ala-OMe} + \text{NaI} \rightarrow \text{Boc-β-I-Ala-OMe} + \text{NaX} \quad (X = \text{Br, Cl})

Advantages : High yields and mild conditions.

Radical Iodination

Radical-mediated iodination using iodine and a radical initiator (e.g., azobisisobutyronitrile, AIBN) offers an alternative pathway:

  • Reagents : I2, AIBN, light or heat.

  • Conditions : Tetrahydrofuran (THF) or acetonitrile, reflux.

  • Mechanism : Hydrogen abstraction from the β-carbon followed by iodine radical coupling.

Limitation : Requires stringent control of reaction time to prevent decomposition.

Esterification of the Carboxylic Acid Group

Methyl ester formation is typically achieved via Fischer esterification or using diazomethane:

  • Fischer Method : Boc-β-I-Ala is refluxed with methanol and catalytic sulfuric acid.

  • Diazomethane : Treatment with diazomethane in ether provides a milder, higher-yielding route.

Integrated Synthetic Routes

Route 1: Sequential Protection-Iodination-Esterification

  • Protection : Boc-alanine synthesis (yield: ~85%).

  • Iodination : Electrophilic iodination with NIS/BF3·OEt2 (yield: ~70%).

  • Esterification : Diazomethane treatment (yield: ~90%).
    Overall Yield : ~53%.

Route 2: Iodination Prior to Protection

  • Iodination : Radical iodination of alanine methyl ester (yield: ~60%).

  • Protection : Boc group introduction (yield: ~80%).
    Overall Yield : ~48%.

Physicochemical Characterization

Critical data for Boc-β-iodo-Ala-OMe include:

PropertyValueSource
Molecular FormulaC9H16INO4
Molecular Weight329.13 g/mol
Melting Point50–52°C
Boiling Point356.5±32.0°C (Predicted)

Challenges and Optimization Strategies

Side Reactions

  • Dehydrohalogenation : Elimination of HI may occur under basic conditions, forming α,β-unsaturated byproducts. Mitigated by using neutral or slightly acidic media.

  • Oxidative Degradation : The β-iodo group is susceptible to oxidation. Reactions should be conducted under inert atmospheres.

Solvent Selection

  • Polar Aprotic Solvents : DMF or DMSO enhance iodination rates but may complicate purification.

  • Ether Solvents : THF or diethyl ether minimize side reactions but slow reaction kinetics.

Industrial-Scale Production Considerations

  • Cost Efficiency : Bulk pricing for Boc-β-iodo-Ala-OMe ranges from €285/5g to €1,615/100g.

  • Safety Protocols : Handling requires PPE due to skin/eye irritation risks (H315, H319) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The β-iodo group in Boc-β-iodo-Ala-OMe is highly susceptible to nucleophilic substitution, enabling diverse functionalizations:

Alkylation with Carbon Nucleophiles

Reaction with cesium carbonate and (2-fluorophenyl)acetonitrile in DMF yields methyl N-(tert-butoxycarbonyl)-4-(2-fluorophenyl)-5-nitrilonorvalinate (63% yield). This demonstrates its utility in constructing complex nitrile-containing intermediates .

Reaction PartnerConditionsYieldApplication
(2-Fluorophenyl)acetonitrileDMF, Cs₂CO₃, 40°C, 16h63%Synthesis of opioid receptor NAMs

Cross-Coupling Reactions

The iodine atom facilitates palladium-catalyzed cross-couplings (e.g., Suzuki, Heck), enabling access to non-natural amino acids. For example, coupling with aryl boronic acids under standard Pd(PPh₃)₄/K₂CO₃ conditions generates β-aryl alanine derivatives .

Peptide Coupling Reactions

As a building block in solid-phase peptide synthesis (SPPS), the methyl ester is hydrolyzed to the carboxylic acid for standard amide bond formation. Key applications include:

Stereochemical Considerations

The compound’s optical activity ([α]²²/D = -4 ± 1° in MeOH) ensures retention of configuration during coupling, critical for chiral peptide synthesis.

Bioconjugation and Radiolabeling

The iodine atom enables site-specific modifications:

Radioisotope Exchange

Replacement of stable iodine with ¹²³I/¹²⁵I via halogen exchange reactions produces radiolabeled probes for PET/SPECT imaging .

Thiol-Ene Click Chemistry

Reacts with thiols under UV light to form stable thioether bonds, used in antibody-drug conjugate (ADC) development .

Boc Removal

Treatment with TFA in dichloromethane (1:1 v/v) cleaves the Boc group, yielding the free amine for further functionalization .

Methyl Ester Hydrolysis

Saponification with LiOH/THF/H₂O converts the ester to a carboxylic acid, enabling peptide elongation .

Stability and Reactivity Profile

ParameterValueSource
Melting Point50–52°C
SolubilityMethanol, DMF, CHCl₃
Optical Rotation[α]²²/D = -4 ± 1° (MeOH)
Light SensitivityDegrades under prolonged UV

Key Research Findings

  • Cooperative Drug Action : Boc-β-iodo-Ala-OMe-derived compounds enhance naloxone’s affinity for μ-opioid receptors by 10-fold, critical for reversing fentanyl overdoses .
  • Stereoselective Synthesis : The D-enantiomer (Boc-3-iodo-D-Ala-OMe, [α]²²/D = -43 ± 2°) is used to study chiral center effects in neuropeptides .

This compound’s reactivity profile underscores its importance in medicinal chemistry, enabling precise modifications for drug discovery and chemical biology.

Scientific Research Applications

Peptide Synthesis

Overview:
Boc-beta-iodo-Ala-OMe is widely used as a building block in peptide synthesis. Its structure allows for the incorporation of iodine into peptides, which can enhance their stability and bioactivity.

Key Applications:

  • Modified Amino Acids: It serves as a precursor for synthesizing modified amino acids that improve the therapeutic potential of peptides.
  • Dipeptide Formation: This compound can participate in coupling reactions to form dipeptides with specific functionalities.

Case Study:
In a study involving the synthesis of β-secretase inhibitors, Boc-beta-iodo-Ala-OMe was utilized to create potent inhibitors that showed significant activity against β-secretase, a target for Alzheimer's disease treatment . The incorporation of the iodine atom was crucial for the binding affinity and selectivity of the inhibitors.

Drug Development

Overview:
The unique properties of Boc-beta-iodo-Ala-OMe make it valuable in drug discovery, particularly in oncology.

Key Applications:

  • Targeted Drug Candidates: The iodine moiety allows for selective targeting of cancer cells, enhancing the efficacy of drug candidates.
  • Structure Activity Relationship Studies: Researchers use this compound to explore how structural modifications affect biological activity.

Data Table: Drug Development Insights

CompoundActivityTargetReference
Inhibitor 4K_i = 27 nMβ-secretase
Inhibitor 5K_i = 17 nMβ-secretase

Bioconjugation

Overview:
The iodo group in Boc-beta-iodo-Ala-OMe facilitates bioconjugation reactions, making it useful for attaching biomolecules to various surfaces or other compounds.

Key Applications:

  • Targeted Delivery Systems: This compound can be used to create conjugates that deliver drugs specifically to diseased tissues.
  • Immunoconjugates: It plays a role in developing antibodies linked to therapeutic agents for enhanced treatment specificity.

Diagnostic Imaging

Overview:
The iodine atom in Boc-beta-iodo-Ala-OMe is beneficial for imaging applications due to its radioactive properties.

Key Applications:

  • PET Scans: The compound can be utilized in positron emission tomography (PET) imaging to visualize biological processes in real-time.

Case Study:
A study highlighted the use of iodine-containing compounds in PET imaging, demonstrating their effectiveness in tracking metabolic processes and tumor localization .

Research in Chemical Biology

Overview:
Boc-beta-iodo-Ala-OMe is instrumental in studying protein interactions and cellular mechanisms.

Key Applications:

  • Protein Modification Studies: The compound aids researchers in understanding how modifications affect protein function.
  • Cellular Mechanism Insights: It provides insights into potential therapeutic targets by studying how proteins interact with modified peptides.

Data Table: Chemical Biology Research Findings

Study FocusFindingsReference
Protein InteractionsEnhanced binding with modified peptides
Cellular MechanismsInsights into therapeutic targets

Mechanism of Action

The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The Boc protecting group plays a crucial role in preventing unwanted side reactions during these interactions.

Comparison with Similar Compounds

Boc-β-iodo-D-Ala-OMe

  • CAS No.: 170848-34-7
  • Molecular Formula: C₉H₁₆INO₄
  • Molecular Weight : 329.13 g/mol
  • Key Differences: Stereochemistry: D-configuration vs. L-configuration in Boc-β-iodo-Ala-OMe. This enantiomeric distinction impacts peptide folding and biological activity . Applications: D-amino acids are often used to enhance enzymatic stability in therapeutic peptides .
  • Purity : 98% (vs. 97–99% for Boc-β-iodo-Ala-OMe) .

Boc-β-Ala-OH

  • CAS No.: 3303-84-2
  • Molecular Formula: C₈H₁₅NO₄
  • Molecular Weight : 189.21 g/mol
  • Key Differences :
    • Functional Groups : Lacks the β-iodo substituent and methyl ester; instead, it has a carboxylic acid group.
    • Reactivity : The hydroxyl group in Boc-β-Ala-OH is less reactive than the β-iodo group, making it suitable for carboxylate-mediated couplings rather than cross-coupling chemistry .
    • Applications : Used as a flexible spacer in peptide design due to its β-alanine backbone .

Boc-DL-Ala-OH

  • CAS No.: 7764-93-6 (DL-alanine derivative)
  • Molecular Formula: C₈H₁₅NO₄
  • Molecular Weight : 189.21 g/mol
  • Key Differences: Stereochemistry: Racemic mixture (D- and L-forms), unlike the enantiomerically pure Boc-β-iodo-Ala-OMe. Utility: Primarily used in studies requiring non-chiral or mixed stereochemical environments .

Comparative Data Table

Property Boc-β-iodo-Ala-OMe Boc-β-iodo-D-Ala-OMe Boc-β-Ala-OH Boc-DL-Ala-OH
CAS No. 93267-04-0 170848-34-7 3303-84-2 7764-93-6
Molecular Weight 329.13 g/mol 329.13 g/mol 189.21 g/mol 189.21 g/mol
Melting Point 50–52°C Not reported Not reported Not reported
Key Functional Group β-iodo, methyl ester β-iodo, methyl ester Carboxylic acid Carboxylic acid
Stereochemistry L-configuration D-configuration β-alanine (non-chiral) Racemic (DL)
Purity 97–99% 98% >95% >95%
Primary Use Peptide modification Enzymatically stable peptides Spacer in peptides Non-chiral peptide studies

Stability and Handling Considerations

  • Boc-β-iodo-Ala-OMe : Requires storage at 2–8°C to prevent decomposition; the iodine atom is light-sensitive .
  • Boc-β-Ala-OH : Stable at room temperature but hygroscopic, necessitating anhydrous conditions during reactions .

Biological Activity

Boc-beta-iodo-Ala-OMe, also known as N-(tert-butoxycarbonyl)-beta-iodoalanine methyl ester, is a compound of significant interest in medicinal chemistry and peptide synthesis. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Boc-beta-iodo-Ala-OMe has the following chemical characteristics:

PropertyValue
Molecular FormulaC9_9H16_{16}INO4_4
Molecular Weight329.132 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point356.5 ± 32.0 °C
Melting Point55-59 °C
Log P (Octanol/Water)1.43 to 2.6

These properties indicate that Boc-beta-iodo-Ala-OMe is a lipophilic compound, which may enhance its bioavailability and permeability across biological membranes .

Synthesis

The synthesis of Boc-beta-iodo-Ala-OMe typically involves several steps, including the protection of the amino group with a Boc group and the introduction of the iodine atom at the beta position through electrophilic substitution reactions. A notable method for its synthesis involves palladium-catalyzed cross-coupling reactions, which are efficient for creating non-natural amino acids .

Boc-beta-iodo-Ala-OMe acts primarily as a building block in peptide synthesis, particularly in the development of peptide derivatives with enhanced biological activities. Its structural features allow it to participate in various biochemical interactions, including:

  • Opioid Receptor Modulation : Research indicates that compounds similar to Boc-beta-iodo-Ala-OMe can act as negative allosteric modulators (NAMs) for the µ-opioid receptor (µOR), which is crucial in pain management and addiction treatment. These modulators have been shown to enhance the efficacy of naloxone, an opioid overdose reversal agent .

Antimicrobial Activity

Studies have demonstrated that derivatives of Boc-beta-iodo-Ala-OMe exhibit moderate to good activity against several pathogenic microbes. For example, synthesized peptides incorporating this compound were tested against Gram-negative bacteria and dermatophytes, showing promising results in inhibiting microbial growth .

Case Studies

  • Peptide Synthesis : In a study focusing on antimicrobial peptides, Boc-beta-iodo-Ala-OMe was incorporated into tripeptides and tetrapeptides. These peptides were evaluated for their antimicrobial properties against various pathogens, indicating that modifications at the beta position can significantly influence biological activity .
  • Opioid Receptor Research : A recent investigation into µOR modulation highlighted how Boc-beta-iodo-Ala-OMe derivatives could stabilize inactive conformations of receptors, thereby reducing adverse effects associated with traditional opioid therapies. This study utilized cryogenic electron microscopy to elucidate binding mechanisms and receptor conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Reactant of Route 2
Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

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